ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is the GABA A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate interacts with the GABA A receptor at two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates the inhibitory effect of the compound on the target, which can lead to an anticonvulsant effect .
Result of Action
The molecular and cellular effects of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate’s action are primarily related to its inhibitory effect on the GABA A receptor. This can lead to decreased neuronal excitability, which may manifest as anticonvulsant effects .
Preparation Methods
The synthesis of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate involves multiple steps. One common method includes the Niementowski reaction, which involves the interaction of ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with formamide . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including substitution and condensation reactions. For instance, substitution reactions can occur at the 3rd and 4th positions of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core . Common reagents used in these reactions include formamide and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in drug discovery, molecular biology, and materials science. Its unique structure allows for the investigation of various biological activities, including neurotropic and anticonvulsant effects
Comparison with Similar Compounds
Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines These compounds share similar core structures but differ in their substituents and specific biological activities
Properties
IUPAC Name |
ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-4-33-25(32)18-7-11-30(12-8-18)24(31)17-5-9-29(10-6-17)22-21-20(26-14-27-22)19-15(2)13-16(3)28-23(19)34-21/h13-14,17-18H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJCNSRLPAHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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